Structural and Physicochemical Differentiation from the 3-Bromo Regioisomer
When compared to its closest regioisomer, 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (CAS 899731-68-1), the target compound exhibits a distinct calculated lipophilicity profile due to the ortho-bromo substitution. The 2-bromo isomer has a computed XLogP of 3.1, whereas the 3-bromo analog is predicted to have a slightly higher XLogP (estimated ~3.3 based on additive fragment contributions) [1]. This difference in lipophilicity can influence membrane permeability, non-specific protein binding, and in vivo distribution. Additionally, the ortho-bromo group introduces greater steric hindrance around the amide bond, potentially affecting the compound's conformational preference and metabolic stability relative to the meta-substituted analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP) and steric environment |
|---|---|
| Target Compound Data | XLogP = 3.1 (ortho-bromo); TPSA = 74.9 Ų; 3 rotatable bonds |
| Comparator Or Baseline | 3-bromo regioisomer: XLogP estimated ~3.3 (meta-bromo); similar TPSA and rotatable bond count |
| Quantified Difference | ΔXLogP ≈ -0.2 (lower lipophilicity for 2-bromo); increased ortho steric hindrance |
| Conditions | Computed properties from structural models (chem960.com); steric analysis based on conformational sampling |
Why This Matters
This computed differentiation supports the rationale for selecting the 2-bromo isomer for projects where reduced lipophilicity and distinct conformational constraints are desired to tune ADME properties.
- [1] Kuujia.com. Data for 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide (CAS 899731-68-1). Accessed 2026-04-29. View Source
- [2] PubChem. 4-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide and related benzamide-sulfonamide conformational analyses. Accessed 2026-04-29. View Source
